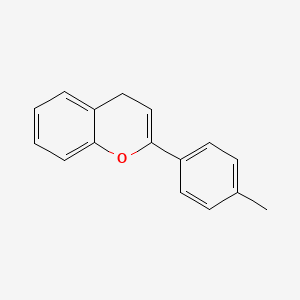
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₉F₂NO and a molecular weight of 221.203 g/mol It features a pyridine ring substituted with a difluorophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (5-(3,5-Difluorophenyl)pyridin-3-yl)aldehyde or (5-(3,5-Difluorophenyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its properties may contribute to the development of materials with specific characteristics, such as improved thermal stability or enhanced mechanical strength .
作用机制
The mechanism of action of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is not well-documented. its potential interactions with biological targets could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The presence of the difluorophenyl group may enhance its binding affinity and specificity .
相似化合物的比较
- (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
- (6-(2,3-Difluorophenyl)pyridin-3-yl)methanol
- (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol
- (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol
Uniqueness: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is unique due to the specific positioning of the difluorophenyl group and the methanol group on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
1346691-78-8 |
|---|---|
分子式 |
C12H9F2NO |
分子量 |
221.20 g/mol |
IUPAC 名称 |
[5-(3,5-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |
InChI 键 |
LFHDHKGYMFUYBN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)








